Methyl 3-bromo-5-methylisoxazole-4-carboxylate
Overview
Description
Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It belongs to the class of halogenated heterocycles, specifically isoxazoles, which are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-5-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, methanol, or dichloromethane under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce fused ring systems with enhanced biological properties .
Scientific Research Applications
Methyl 3-bromo-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-methyl-3-isoxazolecarboxylate
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 3-bromo-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASAAXGZSAUBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442104 | |
Record name | METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188686-98-8 | |
Record name | METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-bromo-5-methylisoxazole-4-carboxylate in the synthesis of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide?
A1: this compound serves as a key intermediate in the synthesis of (±)‐2‐amino‐3‐(3‐hydroxy‐5‐methylisoxazol‐4‐yl)propionic acid hydrobromide. The research paper highlights its "facile preparation" [] from methylbut-2-ynoate, making it a valuable building block for the target compound. This synthetic route potentially offers a more efficient and scalable method for producing the target compound, which is an excitatory amino acid.
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